Lipophilicity and H‑Bond Donor Count Relative to 2‑(1H‑Imidazol‑2‑yl)pyridine
The target compound incorporates a carbonyl oxygen that is absent in the direct analog 2‑(1H‑imidazol‑2‑yl)pyridine. This results in a lower calculated logP (XLogP3 = 0.4 [1] vs. approximately 1.0 for 2‑(1H‑imidazol‑2‑yl)pyridine ) and an additional hydrogen‑bond acceptor (HBA = 2 vs. 1). The increased polarity and hydrogen‑bonding capacity make the target substantially more water‑soluble and reduce passive membrane permeability relative to the pyridine analog, a critical consideration for fragment‑based drug design where balanced hydrophilicity is desired.
| Evidence Dimension | XLogP3 (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 2‑(1H‑Imidazol‑2‑yl)pyridine; XLogP3 ≈ 1.0 (estimated from structural analogue data) |
| Quantified Difference | ΔXLogP3 ≈ −0.6 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental logP not available for the target compound |
Why This Matters
A difference of 0.6 log units typically corresponds to a 4‑fold shift in aqueous solubility, which can be decisive for bioassay compatibility and formulation.
- [1] PubChem. Compound Summary for CID 45088708, 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one. National Library of Medicine, National Center for Biotechnology Information. View Source
